B1575818 Temporin 1Pra

Temporin 1Pra

Cat. No.: B1575818
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin 1Pra is a member of the Temporin family, short antimicrobial peptides (AMPs) originally isolated from frog skin secretions. These peptides are a key component of innate immune defenses. As a research chemical, this compound provides a valuable tool for studying novel anti-infective and anticancer agents. Temporins are characterized by their short length (typically 8-17 amino acids), cationic nature, and C-terminal amidation. The primary mechanism of action for Temporin peptides is believed to be the disruption of microbial cell membranes. Their cationic and amphipathic structure allows them to interact with negatively charged bacterial membranes, leading to membrane permeabilization and cell death. This membrane-targeting mechanism makes it difficult for bacteria to develop resistance, positioning Temporins as promising candidates for overcoming multi-drug resistant pathogens. Research into Temporin peptides has revealed a range of potential applications. They exhibit potent activity primarily against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, certain Temporins demonstrate selective anticancer activity by targeting the anionic phospholipids on cancer cell membranes, triggering cell death through membrane destruction and intracellular mechanisms such as calcium flux, mitochondrial membrane potential collapse, and reactive oxygen species generation. Temporin-1CEa, for example, has shown cytotoxic effects on human breast cancer cells. Additional research indicates that some Temporins possess anti-inflammatory properties by binding to bacterial lipopolysaccharide (LPS) and inhibiting the subsequent pro-inflammatory response in immune cells. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ILPILGNLLNGLL

Origin of Product

United States

Discovery, Isolation, and Phylogenetic Context of Temporin 1pra

Historical Discovery of Temporins from Rana temporaria and Related Species

The story of temporins begins in 1996 with the screening of a cDNA library from the skin of the European red frog, Rana temporaria. wikipedia.orgnih.gov This initial investigation led to the identification of precursors for three distinct peptides, which were named Temporin B, Temporin G, and Temporin H. wikipedia.orgnih.gov Subsequent research involved the separation of these and other related peptides from the skin secretions of the frog. wikipedia.orgnih.gov

These peptides were found to be relatively short, typically consisting of 8 to 17 amino acids. nih.gov A key characteristic of most temporins is their C-terminal amidation, a post-translational modification resulting from a Gly-Lys sequence in the precursor peptide. nih.gov Biological assays quickly revealed that, with the exception of Temporin D and H, these newly discovered peptides exhibited antibacterial activity. wikipedia.orgnih.gov This foundational work opened the door to the discovery of a vast family of related peptides. Since then, over 150 temporins have been identified from a wide array of frog species across several genera, including Amolops, Hylarana, Lithobates, Odorrana, and Pelophylax. wikipedia.orgnih.gov

Isolation and Identification of Temporin 1PRa from Rana pirica

This compound was first isolated from the skin of the Hokkaido frog, Rana pirica. nih.gov The identification of this specific temporin was part of a broader study analyzing the various antimicrobial peptides present in the skin secretions of this frog species. nih.gov Along with another temporin, Temporin 1PRb, this compound was characterized by its unique amino acid sequence: ILPILGNLLNGLL-NH2. nih.govnih.gov

A notable feature of both this compound and Temporin 1PRb is the absence of any basic amino acid residues. nih.gov This is somewhat atypical for temporins, which often possess a net positive charge. conicet.gov.ar This structural characteristic was correlated with their observed very weak antimicrobial and hemolytic activity. nih.gov

Evolutionary Relationships and Diversity of this compound within the Temporin Superfamily

The temporin family is a prime example of the rapid evolution and diversification of antimicrobial peptides in amphibians. The study of their sequences provides valuable insights into their evolutionary history and functional adaptations.

Comparative Analysis of Temporin Sequences Across Ranid Genera

The temporin superfamily is characterized by significant sequence diversity, even among closely related frog species. nih.gov This high degree of variation is thought to be a result of adaptive evolution in response to different pathogenic challenges. nih.gov Despite this diversity, certain structural motifs and physicochemical properties are conserved across the family.

A comparative look at various temporins isolated from different Rana species highlights this diversity. For instance, while Temporin A from Rana temporaria has the sequence FLPLIGRVLSGIL-NH2, this compound from Rana pirica is ILPILGNLLNGLL-NH2. nih.govconicet.gov.ar This demonstrates the significant sequence divergence that can occur within the same peptide family in different species.

Amino Acid Sequences of Selected Temporins from Different Rana Species
TemporinSpecies of OriginAmino Acid SequenceReference
Temporin ARana temporariaFLPLIGRVLSGIL-NH2 conicet.gov.ar
Temporin BRana temporariaLLPIVGNLLKSLL-NH2 conicet.gov.ar
This compoundRana piricaILPILGNLLNGLL-NH2 nih.govnih.gov
Temporin 1PRbRana piricaILPILGNLLNSLL-NH2 nih.gov
Temporin PRaRana pretiosaFLPILGNLLSGLL-NH2 nih.gov
Temporin 1SkaRana sakuraiiFLPVILPVIGKLLNGIL-NH2 nih.gov

Insights from Conserved Residues and Sequence Variability in Temporins

The precursor sequences of temporins also offer evolutionary insights. The signal peptide region of the precursor is highly conserved among related species, whereas the region encoding the mature, active peptide shows much greater diversity. nih.govmdpi.com This suggests a common evolutionary origin and processing mechanism, with strong selective pressure driving the diversification of the final peptide product to counter a wide range of pathogens. nih.gov The C-terminus of temporin precursor sequences also contains a highly conserved region that facilitates the post-translational amidation of the mature peptide. frontiersin.org

The variability in the amino acid sequence directly impacts the physicochemical properties of the peptides, such as their net charge and hydrophobicity, which in turn influences their biological activity. conicet.gov.arfrontiersin.org For example, the majority of temporins have a net positive charge of +1 due to the presence of a single basic residue, typically lysine (B10760008). conicet.gov.ar However, a significant number of temporins, including this compound, lack a net charge, while others can have a +2 charge or even a negative charge due to the presence of acidic residues. conicet.gov.ar This diversity in charge and sequence contributes to the broad spectrum of activities observed across the temporin superfamily.

Biosynthesis and Post Translational Processing of Temporins

Gene Cloning and Precursor Structure of Temporin Peptides

Molecular cloning studies, often utilizing cDNA libraries derived from amphibian skin secretions, have been instrumental in elucidating the structure of temporin precursors, known as preprotemporins. nih.govresearchgate.net These studies reveal a conserved tripartite structure for the precursor protein. nih.gov The precursor for a novel temporin, Temporin-1CEh, isolated from the skin of the Chinese forest frog (Rana chensinensis), was found to contain 64 amino acid residues. nih.gov Generally, temporin precursors are organized into a signal peptide, a propiece region, and the C-terminal domain of the mature, active peptide. nih.gov

The N-terminus of the preprotemporin molecule consists of a highly conserved signal peptide region, typically comprising around 22 amino acids. nih.govnih.gov This sequence acts as a molecular address label, directing the nascent polypeptide chain into the endoplasmic reticulum for subsequent processing and secretion. researchgate.netresearchgate.net Following the signal peptide is a spacer region, also referred to as the acidic propiece. nih.gov While the signal peptide and acidic propiece regions show strong conservation, even across different frog families, the domain encoding the actual antimicrobial peptide is hypervariable, reflecting adaptation to diverse pathogenic challenges. researchgate.netresearchgate.netresearchgate.net

The maturation of temporins from their precursor form is dependent on specific enzymatic cleavage events. The boundary between the acidic propiece and the mature peptide sequence is marked by a characteristic propeptide convertase cleavage site, typically a Lys-Arg (Lysine-Arginine) dipeptide sequence. nih.govresearchgate.netnih.gov This site is recognized by specific endoproteases that excise the mature peptide from the precursor chain. nih.govresearchgate.net This proteolytic cleavage is a critical step in the activation of the peptide. wikipedia.orgsimplemed.co.uk

Table 1: Structure of a Typical Preprotemporin

ComponentTypical Length (Amino Acids)Function
Signal Peptide~22Directs the precursor to the secretory pathway. nih.govnih.gov
Acidic Propiece (Spacer)VariableActs as a spacer; may assist in proper folding. nih.gov
Cleavage Site2 (Lys-Arg)Recognition site for propeptide convertases. nih.govresearchgate.netnih.gov
Mature Peptide Sequence8-17The final, biologically active antimicrobial peptide. nih.gov
Amidation Signal1 (Glycine)Serves as the donor for C-terminal amidation. nih.govresearchgate.net

Amidation of the C-Terminus in Temporins

A hallmark of nearly all isolated, mature temporin peptides is the presence of an amidated C-terminus. researchgate.netnih.govresearchgate.netnih.gov This post-translational modification is crucial for the biological activity of many temporins. nih.gov The amidation process is directed by a Glycine residue that immediately follows the mature peptide sequence in the precursor. nih.govresearchgate.net An enzyme known as peptidyl-glycine α-amidating monooxygenase (PAM) catalyzes this reaction, using the Glycine as the amide group donor to modify the C-terminal amino acid of the cleaved peptide. researchgate.netresearchgate.net This modification neutralizes the negative charge of the C-terminal carboxyl group and is thought to enhance the peptide's ability to interact with and disrupt bacterial membranes. researchgate.net

Table 2: Key Post-Translational Modifications in Temporin Maturation

Modification StepEnzyme/SignalLocationPurpose
Signal Peptide CleavageSignal peptidaseEndoplasmic ReticulumRemoves the targeting signal from the propeptide. researchgate.netresearchgate.net
Propeptide ExcisionPropeptide convertases (e.g., furin-like enzymes)Trans-Golgi Network / Secretory VesiclesReleases the mature peptide from the precursor by cleaving at the Lys-Arg site. nih.govnih.gov
C-terminal AmidationPeptidyl-glycine α-amidating monooxygenase (PAM)Secretory VesiclesModifies the C-terminus using a Glycine donor, which is critical for antimicrobial activity. researchgate.netresearchgate.netresearchgate.net

Cellular Localization and Secretion Pathways in Amphibian Skin Glands

The synthesis of temporins and other antimicrobial peptides occurs within specialized dermal glands in the amphibian skin, often referred to as granular or serous glands. nih.govresearchgate.net These glands are composed of multinucleated cells where the peptide precursors are synthesized. nih.gov Following their initial synthesis on ribosomes and entry into the endoplasmic reticulum, the propeptides are transported through the Golgi apparatus, where they undergo further processing and sorting. simplemed.co.uknih.gov The mature peptides are then stored in high concentrations within secretory granules in the cytoplasm of these glandular cells. nih.gov Upon stimulation, such as in response to stress or injury, these granules are released to the skin surface via a holocrine mechanism, where the entire cell content is secreted. nih.gov This rapid release provides a potent chemical shield against potential pathogens in the environment. nih.govresearchgate.net

Molecular Mechanisms of Action of Temporins

Interaction with Biological Membranes

The primary and most well-documented mode of action for temporins, including Temporin 1Pra, is the disruption of microbial cell membranes. plos.org This process is driven by the peptide's amphipathic nature, possessing both hydrophobic and hydrophilic regions, which facilitates its interaction with the lipid bilayer of cell membranes. plos.orgvulcanchem.com

Electrostatic Interactions with Anionic Microbial Membranes

The initial contact between this compound and a microbial cell is governed by electrostatic attraction. vulcanchem.comresearchgate.net Bacterial membranes are rich in anionic components, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. researchgate.netfrontiersin.org In contrast, temporins, including analogs of this compound, are typically cationic peptides. nih.govconicet.gov.ar This charge difference facilitates the initial binding of the positively charged peptide to the negatively charged microbial membrane. researchgate.netmdpi.com This electrostatic interaction is a critical first step that concentrates the peptide at the membrane surface, a prerequisite for subsequent disruptive actions. frontiersin.org

Membrane Insertion and Pore Formation Models (e.g., Carpet Model, Toroidal Pores)

Following the initial electrostatic binding, temporins, including likely this compound, insert into the lipid bilayer. The specific model by which this occurs can vary and is often concentration-dependent. plos.org Two prominent models describe this process: the "carpet model" and the "toroidal pore" model. plos.orglatrobe.edu.au

In the carpet model , the peptides accumulate on the membrane surface, oriented parallel to the lipid headgroups, effectively coating it in a carpet-like manner. latrobe.edu.auresearchgate.net Once a threshold concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or micelles and causing membrane collapse. latrobe.edu.auresearchgate.net

The toroidal pore model proposes that after initial binding, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a continuous channel or "pore." latrobe.edu.auplos.org In this configuration, the pore is lined by both the peptides and the lipid headgroups, creating a hydrophilic passage through the membrane. latrobe.edu.auelifesciences.org Evidence for temporins acting via a carpet-like mechanism that can involve the formation of toroidal pores exists. plos.org Some studies suggest that the carpet model can be an extreme form of the toroidal pore mechanism. latrobe.edu.au

Table 1: Comparison of Membrane Pore Formation Models

Feature Carpet Model Toroidal Pore Model
Peptide Orientation Parallel to the membrane surface Inserted into the membrane, lining the pore
Membrane Disruption Disruption of bilayer curvature at a critical concentration Formation of a continuous, peptide- and lipid-lined channel
Pore Structure Transient, less defined pores or micelles Stable, well-defined toroidal structure
Lipid Involvement Lipids are displaced and the membrane destabilized Lipid headgroups bend inward to line the pore

Membrane Destabilization and Permeabilization

Regardless of the precise model, the interaction of this compound with the microbial membrane leads to its destabilization and permeabilization. plos.orgvulcanchem.com This disruption of the membrane's barrier function is a key element of its antimicrobial activity. nih.govresearchgate.net Studies on various temporins have demonstrated that they cause the leakage of intracellular components, such as ions and larger molecules, from the cell. plos.orgnih.gov The extent of leakage can be dependent on the size of the solute, suggesting the formation of pores of specific dimensions. nih.govnih.gov This permeabilization is not typically a detergent-like effect that completely dissolves the membrane, but rather a more localized perturbation of the bilayer's organization. nih.govnih.gov

Effects on Membrane Depolarization

A direct consequence of membrane permeabilization is the dissipation of the membrane potential, a critical component of cellular energy metabolism and function. plos.org The influx and efflux of ions through the newly formed pores or disruptions lead to a rapid depolarization of the microbial membrane. plos.orgresearchgate.net This loss of membrane potential is a significant factor contributing to cell death. The process of membrane depolarization has been observed in various bacteria when treated with temporin peptides. plos.orgucb.br

Intracellular Targets and Pathways

While membrane disruption is a primary mechanism, evidence suggests that temporins can also translocate across the cell membrane and interact with intracellular components, representing a secondary mode of action. nih.govfrontiersin.org

Interference with Intracellular Components (e.g., nucleic acids, proteins)

Once inside the cell, antimicrobial peptides like temporins can interfere with essential cellular processes by targeting intracellular molecules such as nucleic acids (DNA and RNA) and proteins. nih.govfrontiersin.org The binding of peptides to nucleic acids can inhibit crucial functions like transcription and translation. nih.gov Some antimicrobial peptides have been shown to induce the compaction and phase separation of nucleic acids, effectively sequestering them and preventing their normal function. nih.gov Additionally, interaction with intracellular proteins can disrupt various metabolic and signaling pathways necessary for cell survival. frontiersin.orgnews-medical.net For instance, Temporin L has been shown to interact with the FtsZ protein in E. coli, which is essential for cell division. mdpi.com While direct evidence for this compound is specific, the broader temporin family exhibits these intracellular targeting capabilities. nih.govresearchgate.net

Table 2: Investigated Effects of Temporins on Cellular Components

Cellular Component Observed Effect Potential Consequence
Biological Membranes Electrostatic binding, insertion, pore formation, destabilization, permeabilization, depolarization Loss of barrier function, leakage of contents, cell lysis
Nucleic Acids (DNA, RNA) Binding and sequestration, interference with transcription/translation Inhibition of protein synthesis, disruption of genetic processes
Proteins Binding to essential proteins (e.g., FtsZ) Inhibition of cell division, disruption of metabolic pathways

Modulation of Host Signaling Pathways by Select Temporins

Beyond their direct antimicrobial and cytotoxic activities, certain temporins can modulate the host's innate immune response by interacting with specific signaling pathways. This immunomodulatory function adds another layer to their biological activities. One of the key pathways targeted by some temporins is the MyD88-dependent signaling pathway. mdpi.com

The Myeloid Differentiation Primary Response 88 (MyD88) protein is a crucial adaptor molecule involved in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. nih.govmdpi.com This pathway plays a central role in the innate immune system's recognition of pathogens and the subsequent activation of inflammatory responses. nih.gov Upon activation, the MyD88-dependent pathway leads to the activation of transcription factors like NF-κB and activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory cytokines and other immune mediators. mdpi.com

Select temporins have been shown to downregulate this pathway, thereby dampening the inflammatory response. For example, Temporin 1CEa and its analogs have been demonstrated to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov They achieve this by inhibiting the MyD88-dependent signaling pathway, which subsequently suppresses the activation of NF-κB and mitogen-activated protein kinases (MAPKs). nih.gov

The mechanism behind this downregulation often involves the direct binding of the temporin to LPS, an inflammatory inducer. nih.gov This interaction can neutralize the toxicity of LPS and prevent it from activating the TLR4/MyD88 signaling cascade. nih.gov Isothermal titration calorimetry studies have confirmed the binding affinity of temporins like Temporin 1CEa to LPS. nih.gov

The ability to modulate the MyD88-dependent pathway highlights the potential of these peptides to control excessive inflammation, which can be detrimental to the host. researchgate.net This anti-inflammatory activity is a significant aspect of their multifaceted nature.

The table below outlines the research findings on the modulation of the MyD88-dependent pathway by a specific temporin.

TemporinCell LineKey Findings
Temporin 1CEa RAW264.7 murine macrophagesDownregulates the MyD88-dependent signaling pathway. mdpi.comnih.gov Decreases the production of TNF-α and IL-6. mdpi.comnih.gov Inhibits the activation of NF-κB and MAPKs. nih.gov Binds directly to LPS. nih.gov

Biological Activities and Functional Spectrum of Temporin 1pra and the Temporin Family

Antimicrobial Activity

Temporins exhibit a wide range of antimicrobial actions against various pathogens, including bacteria, fungi, viruses, and protozoa. conicet.gov.ar Their primary mechanism of action often involves the perturbation and permeabilization of microbial cell membranes. conicet.gov.ar

The temporin family is predominantly recognized for its potent activity against Gram-positive bacteria. nih.govmdpi.comfrontiersin.orgnih.gov Many members of the family, including the well-studied Temporin A and Temporin B, are considerably effective against this class of bacteria but show weak or no activity against Gram-negative bacteria. nih.govfrontiersin.orgresearchgate.net This selectivity is attributed to the structural differences in the cell envelopes of these bacterial types.

However, some temporins are atypical and display a broader spectrum of activity. For instance, Temporin L, which has a higher net positive charge (+3), is active against both Gram-positive and clinically relevant Gram-negative species. nih.govresearchgate.net Similarly, Temporin-SHd, a 17-residue peptide, also demonstrates potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Modifications to temporin sequences, such as increasing their net positive charge by substituting amino acids, have been shown to enhance their affinity for and activity against the negatively charged components of Gram-negative bacterial membranes. frontiersin.org For example, a synthetic analog of Temporin B, TB_YK, developed synergistic activity with Temporin A against both bacterial types. nih.gov

Table 1: Antibacterial Activity of Selected Temporin Family Peptides

Peptide Target Organism (Gram-Positive) Activity (MIC) Target Organism (Gram-Negative) Activity (MIC) Reference
Temporin A Staphylococcus aureus 2.5 - 20 µM Escherichia coli >100 µg/mL nih.govmdpi.com
Enterococcus faecalis 10.5 - 20.9 µM Salmonella enterica 125-400 µg/ml (in combination) nih.govresearchgate.net
Temporin B Staphylococcus aureus ~25 µg/mL Escherichia coli Inactive nih.govmdpi.com
Streptococcus pyogenes Active Salmonella enterica Inactive mdpi.com
Temporin G Staphylococcus aureus Low µM range Acinetobacter baumannii Low µM range mdpi.com
Enterococcus faecium Low µM range Stenotrophomonas maltophilia Low µM range mdpi.com
Temporin L Staphylococcus aureus Active Escherichia coli Active nih.gov
Enterococcus faecium Active Clinically relevant Gram-negative species Active nih.gov
TB_KKG6A (Analog) Staphylococcus aureus 2- to 8-fold > TB Pseudomonas aeruginosa Up to 16-fold > TB frontiersin.org
Temporin-SHd Staphylococcus aureus Potent activity Escherichia coli Potent activity nih.gov

A significant feature of the temporin family is its efficacy against multidrug-resistant (MDR) bacteria, a growing global health concern. Several temporins have demonstrated potent activity against clinically important resistant strains.

Temporin A is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) and Enterococcus faecalis. mdpi.comresearchgate.net In murine models, Temporin A has been shown to inhibit MRSA growth in infected wounds. uniprot.orgnih.gov Temporin G also exerts bactericidal activity against MDR strains of E. faecium and S. aureus. mdpi.com Furthermore, various analogs of Temporin B and Temporin-1CEb have been developed that show strong antibacterial action against multiple clinical isolates of MRSA. frontiersin.orgmdpi.com Temporin-SHd is another member active against multi-drug resistant S. aureus strains. nih.govresearchgate.net This ability to combat resistant bacteria makes temporins promising candidates for the development of new antibiotics. researchgate.net

Table 2: Activity of Temporins against Resistant Bacterial Strains

Peptide Resistant Pathogen Reported Activity Reference
Temporin A Methicillin-resistant S. aureus (MRSA) MIC values from 4 to 16 µg/mL; inhibits growth in infected wounds. mdpi.comnih.govmdpi.com
Vancomycin-resistant Enterococcus faecium (VRE) MIC values from 2.5 to 20 µM. mdpi.com
Temporin G Multidrug-resistant S. aureus Bactericidal at low concentrations. mdpi.com
Multidrug-resistant E. faecium Bactericidal at low concentrations. mdpi.com
Temporin B Analogs (TB_YK, DAL-PEG-DK5) Methicillin-resistant S. aureus (MRSA) MIC values from 10 to 40 µg/mL against clinical isolates. nih.govmdpi.com
Temporin-SHd Multi-drug resistant S. aureus Potent antibacterial activity. nih.govresearchgate.net

Temporin 1PRa, along with its counterpart Temporin 1PRb, was isolated from the skin of the Japanese frog Rana pirica. mol-scientific.comnih.gov Unlike many other members of the temporin family, this compound has been reported to exhibit very weak antimicrobial activity. researchgate.netcolab.ws Studies have noted that both this compound and 1PRb show low activity against Gram-positive bacteria and very low or no activity against Gram-negative bacteria and yeasts. researchgate.net A defining characteristic of these two peptides is their atypical lack of basic amino acid residues, which results in a neutral charge at physiological pH. colab.ws This absence of a net positive charge is a likely reason for their diminished antimicrobial efficacy, as the initial electrostatic attraction to negatively charged bacterial membranes—a key step for many AMPs—is significantly reduced. frontiersin.org

Several temporins possess significant activity against fungi and yeasts. conicet.gov.ar Temporin B and its analogs, for example, have been shown to inhibit the growth of the opportunistic human pathogen Candida albicans. mdpi.commdpi.com Other members, such as Temporin L and the analog [K³]temporin-SHa, are also active against a range of Candida species, including C. albicans, C. parapsilosis, and C. tropicalis. researchgate.netcdnsciencepub.com

Of particular ecological importance is the activity of temporins against Batrachochytrium dendrobatidis (Bd), the chytrid fungus responsible for devastating global amphibian declines. nih.govasm.org Research has shown that Temporin A and other related peptides can effectively inhibit the growth of Bd. nih.govnih.govresearchgate.net The ability to form an α-helical structure appears crucial for their effectiveness against this pathogen. nih.gov This anti-Bd activity highlights the natural defensive role these peptides play for their amphibian hosts.

Table 3: Antifungal and Anti-Yeast Activity of Selected Temporins

Peptide Target Organism Reported Activity (MIC/LC) Reference
Temporin A Batrachochytrium dendrobatidis Inhibited growth > 25 µM nih.gov
Temporin B Candida albicans LC: 4.0 µM mdpi.comnih.gov
Temporin L Candida albicans MIC: 2.7 to 6 µM researchgate.netcdnsciencepub.com
[K³]temporin-SHa Candida albicans MIC: 22 µM cdnsciencepub.com
Candida parapsilosis MIC: 11 µM cdnsciencepub.com
TB_KKG6K (Analog) Candida albicans Inhibits planktonic and sessile cells mdpi.com

The functional spectrum of the temporin family extends to antiviral activity. conicet.gov.ar Specifically, certain temporins have been found to be effective against Frog Virus 3 (FV3), a ranavirus that can cause systemic infections in amphibians. Temporin A has been identified as being active against FV3. mdpi.com Similarly, Temporin-1Ta rapidly inactivates FV3 with a reported median effective dose (ED₅₀) of 58 µM. uniprot.org This antiviral capability further underscores the vital role of these peptides in the host defense of frogs. Other temporins, such as Temporin B and Temporin L, have shown efficacy against other enveloped viruses like herpes simplex virus (HSV), suggesting a broader, though not universal, antiviral potential across the family. mdpi.comuniroma1.it

A growing body of research has revealed the potent antiparasitic properties of some temporins. nih.gov Several members of the family, including Temporin A, Temporin B, Temporin-SHa, and Temporin-SHd, are active against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis. nih.govuniprot.orgnih.govgoogle.com Temporin-SHa, for instance, inhibits the growth of both the promastigote and amastigote (intracellular) stages of Leishmania infantum. nih.govgoogle.com

The antiparasitic activity is not limited to Leishmania. Temporin-SHd has also demonstrated activity against Trypanosoma species, including T. brucei and T. cruzi, which cause sleeping sickness and Chagas disease, respectively. researchgate.net The mechanism of action against these parasites appears to be similar to their antibacterial action, involving the rapid permeabilization and disruption of the parasite's cell membrane. nih.gov

Table 4: Antiparasitic Activity of Selected Temporins

Peptide Target Parasite Reported Activity Reference
Temporin A Leishmania spp. Antileishmanial activity nih.gov
Temporin B Leishmania spp. Antileishmanial activity nih.gov
Temporin-SHa Leishmania infantum IC₅₀: 18.1 µM (promastigotes) google.com
Temporin-SHd Leishmania infantum Active against promastigote and amastigote stages nih.govresearchgate.net
Trypanosoma brucei Active researchgate.net
Trypanosoma cruzi Active researchgate.net

Antibacterial Efficacy: Gram-Positive vs. Gram-Negative Bacteria

Antiproliferative and Anti-Cancer Activities

Several members of the temporin family have demonstrated significant antiproliferative and anti-cancer properties. researchgate.netscilit.com For instance, Temporin-1CEa, Temporin A, and Temporin-SHa have all shown antitumor activities against various cancer types. researchgate.net The anticancer potential of these peptides is often linked to their physicochemical properties, such as high hydrophobicity, mild amphipathicity, and their ability to form an α-helical structure. researchgate.net

Mechanisms in Cancer Cell Lines (e.g., membrane disruption, Ca2+ release)

The primary mechanism by which temporins exert their anti-cancer effects is through the disruption of the cancer cell membrane. nih.govnih.gov This membranolytic activity leads to a cascade of events culminating in cell death.

Detailed studies on temporin-1CEa have elucidated several key mechanisms:

Membrane Permeabilization: Temporin-1CEa induces an increase in plasma membrane permeability. researchgate.netnih.govplos.org This is characterized by the exposure of phosphatidylserine (B164497) on the cell surface and rapid depolarization of the transmembrane potential. nih.govnih.gov

Morphological Changes: Treatment with temporin-1CEa causes profound morphological changes in cancer cells, including membrane shrinkage, invagination, and disruption, ultimately leading to cytolysis. nih.govplos.org

Intracellular Calcium (Ca2+) Release: A rapid increase in intracellular calcium ion concentration is a critical event triggered by temporin-1CEa. researchgate.netnih.goviiitd.edu.in This release is primarily from intracellular stores and is independent of extracellular calcium levels. iiitd.edu.in At higher concentrations, the peptide can also cause an influx of extracellular Ca2+. plos.orgiiitd.edu.in

Mitochondrial Dysfunction: The influx of Ca2+ and the direct action of internalized peptides can lead to the collapse of the mitochondrial membrane potential (Δψm) and the over-generation of reactive oxygen species (ROS). researchgate.netnih.goviiitd.edu.in

These mechanisms, involving both direct membrane destruction and intracellular pathways, contribute to the rapid cytotoxic effects of temporins on cancer cells. nih.govnih.gov

Selectivity Towards Cancer Cells vs. Normal Cells

A crucial aspect of the therapeutic potential of temporins is their selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal mammalian cells. researchgate.netnih.govnih.gov Temporin-1CEa, for example, has shown potent antitumor activity against various human carcinoma cell lines, with the MCF-7 breast cancer cell line being particularly sensitive. nih.gov In contrast, it displays lower hemolytic effects on human erythrocytes and no significant cytotoxicity to normal human umbilical vein smooth muscle cells at concentrations effective against cancer cells. nih.gov

The basis for this selectivity is thought to lie in the differences in membrane composition between cancerous and normal cells. nih.gov Specifically, the phospholipid composition of lung cancer cells has been cited as a reason for the selective cytotoxicity of Temporin A. researchgate.net The altered membrane properties of cancer cells, which often include a higher negative charge, may facilitate the initial electrostatic interactions with these cationic peptides, leading to their accumulation and subsequent disruptive action. nih.gov

Immunomodulatory Effects

Anti-inflammatory Properties (e.g., LPS binding, reduction of TNF-α and IL-6)

Several temporins have demonstrated the ability to modulate inflammatory responses. A key mechanism is their ability to bind to lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. nih.gov

Temporin L has been shown to strongly bind to purified E. coli LPS and lipid A. nih.gov This interaction is significant as it can neutralize the endotoxic effects of LPS. In animal models of septic shock, the administration of Temporin L, particularly in combination with β-lactam antibiotics, led to a significant reduction in plasma endotoxin (B1171834) levels and a corresponding decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, synthetic analogues of Temporin L have been shown to exert anti-inflammatory activity in a mouse model of peritonitis by reducing the infiltration of leukocytes and the production of inflammatory mediators such as interleukin-6 (IL-6), TNF-α, and monocyte chemoattractant protein-1 (MCP-1). nih.gov This suggests that temporins can directly modulate the host's inflammatory response to infectious agents. It is important to note that while some studies show a reduction in both TNF-α and IL-6, others indicate that the regulation of these cytokines can be complex and may depend on the specific stimulus and experimental conditions. jfda-online.comnih.govjfda-online.com

Chemotactic Activities

Some temporins have been found to act as chemotactic agents, attracting immune cells to the site of infection or inflammation. conicet.gov.arresearchgate.net This activity can enhance the host's innate immune response by recruiting phagocytic leukocytes to clear pathogens. The discovery of chemotactic properties suggests that the in vivo effects of temporins may be a combination of direct antimicrobial action and the modulation of host immune cells. researchgate.net

Synergistic Interactions with Conventional Antimicrobials and Other Temporins

An important characteristic of the temporin family is their ability to act synergistically with both conventional antibiotics and other temporin peptides. conicet.gov.arnih.govmdpi.com This synergy can enhance the efficacy of existing drugs, potentially overcoming antibiotic resistance. frontiersin.org

For example, Temporin L exhibits strong synergistic activity with the β-lactam antibiotics piperacillin (B28561) and imipenem (B608078) against E. coli. nih.gov This combination results in higher antimicrobial activity and a greater reduction in plasma endotoxin and TNF-α levels in vivo compared to treatment with either agent alone. nih.gov Similarly, Temporin A has been shown to work synergistically with gentamicin (B1671437) against Staphylococcus aureus biofilms. mdpi.com

Synergistic interactions also occur between different members of the temporin family. While Temporins A and B are only weakly active against Gram-negative bacteria on their own, their activity is markedly enhanced when combined with Temporin L. nih.gov The proposed mechanism for this synergy is that Temporin L prevents the aggregation of Temporins A and B by LPS, allowing them to translocate across the outer membrane and reach their target in the cytoplasmic membrane. nih.gov A combination of a modified Temporin B analogue with Temporin A also showed strong synergism against both Gram-positive and Gram-negative bacteria. nih.govplos.org

Structure Activity Relationship Sar Studies of Temporin 1pra and Analogues

Impact of Amino Acid Substitutions on Biological Activity

Role of Hydrophobic and Cationic Residues

The biological activity of temporins, including Temporin 1PRa, is intricately linked to the presence and distribution of hydrophobic and cationic residues. nih.govmdpi.com Hydrophobic residues, which constitute a significant portion of the temporin sequence, are crucial for the peptide's ability to interact with and disrupt the lipid bilayer of microbial membranes. conicet.gov.armdpi.com Leucine is a particularly abundant hydrophobic amino acid in temporins. conicet.gov.ar

Cationic residues, typically lysine (B10760008) or arginine, provide a net positive charge to the peptide. mdpi.com This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.org An increase in the net positive charge often correlates with enhanced antimicrobial activity. nih.govfrontiersin.org However, a delicate balance must be maintained, as excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). nih.govnih.gov Therefore, modulating the ratio of cationic to hydrophobic residues is a key strategy in designing temporin analogues with improved therapeutic potential. nih.govnih.gov

Effects of Specific Positional Modifications (e.g., position 1, 7, 10)

Targeted modifications at specific positions within the temporin sequence have been shown to have a profound impact on their biological activity. mdpi.comresearchgate.netnih.gov

For instance, in studies on Temporin A, replacing the Phenylalanine (Phe) at position 1 with Tyrosine (Tyr) or a fluorinated Phe has been explored to understand the influence of aromatic and hydroxyl groups on activity. nih.gov Similarly, substitutions at position 10, where a Serine (Ser) residue is often found, with other hydroxyl-containing amino acids like Tyr or Threonine (Thr), have been investigated to modulate the peptide's properties. nih.gov The introduction of a more hydrophobic Tyr at position 10 in a Temporin A analogue resulted in a promising compound with enhanced selectivity. nih.gov

In Temporin B analogues, modifications at positions 3, 6, and 7 have led to the identification of peptides with improved activity against both Gram-positive and Gram-negative bacteria. mdpi.com The basicity and the length of the side chain at position 7 have been shown to be important for both antimicrobial and antiproliferative activities in Temporin A analogues. mdpi.com

Furthermore, the removal of the N-terminal Phenylalanine in a novel temporin, Temporin-PF, was performed to investigate the correlation between its oligomerization effect and bioactivities. semanticscholar.org These studies highlight that even single amino acid substitutions at specific positions can fine-tune the biological activity and selectivity of temporin peptides.

Influence of Peptide Length and Overall Sequence

Truncation of the amino acid sequence is a modification technique that can significantly affect bioactivity. frontiersin.org For example, the removal of a serine residue at the 10th position in Temporin-FL led to increased hydrophobicity and enhanced antimicrobial activity. frontiersin.org The sequence also contains highly conserved amino acids at specific positions (X2, X3, X9, and X13), indicating their importance for the peptide's function. researchgate.net

Strategies for Enhancing Bioactivity and Selectivity

Several strategies have been developed to enhance the bioactivity and selectivity of temporins, aiming to increase their antimicrobial efficacy while minimizing toxicity to host cells. nih.govnih.govnih.gov

Acylation and D-amino Acid Incorporation

Acylation, the addition of a fatty acid chain to the peptide, can modulate its hydrophobicity and interaction with membranes. While not a primary focus in the provided context for this compound, it is a known strategy for other antimicrobial peptides.

A more widely explored strategy is the incorporation of D-amino acids. nih.gov Replacing L-amino acids with their D-isomers can have several beneficial effects. It can increase the peptide's resistance to proteolytic degradation by host and bacterial proteases, thereby prolonging its half-life. Furthermore, the introduction of D-amino acids can alter the peptide's helical structure and, in some cases, lead to a reduction in hemolytic activity without compromising antimicrobial potency. mdpi.com Studies on Temporin L analogues have shown that a single L- to D-amino acid substitution can maintain strong anti-Candida activity while reducing toxicity to human cells. cornell.eduresearchgate.netnih.gov However, in some instances, the incorporation of D-amino acids can also reduce or abolish certain biological activities, such as chemotactic effects on immune cells, suggesting that some interactions are receptor-dependent and stereospecific. mdpi.com

Modulation of Charge and Hydrophobicity Balance

Conversely, increasing hydrophobicity can also enhance antimicrobial potency by facilitating deeper penetration into the membrane core. frontiersin.org However, this often comes at the cost of increased hemolytic activity and reduced selectivity. nih.gov Therefore, the goal is to find an optimal balance where antimicrobial activity is maximized and toxicity is minimized. This can be achieved through strategic amino acid substitutions that fine-tune the peptide's physicochemical properties. nih.govrsc.org

Methodological Approaches in Temporin 1pra Research

Peptide Synthesis Techniques (e.g., Fmoc/OBut Solid Phase Peptide Synthesis)

The primary method for producing Temporin 1PRa and its analogs for research purposes is Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.govresearchgate.net This technique involves building the peptide chain sequentially while one end is attached to an insoluble solid support, or resin. iris-biotech.despringernature.com The most common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. mdpi.comnih.gov

In this process, the first amino acid is anchored to a resin, such as Rink Amide resin. mdpi.com The temporary Fmoc protecting group on the amino acid's alpha-amino group is then removed using a base, typically a solution of piperidine (B6355638) in a solvent like N,N'-dimethylformamide (DMF). nih.govmdpi.com This deprotection step exposes the amino group, making it available for coupling with the next Fmoc-protected amino acid. iris-biotech.de

The coupling reaction, which forms the peptide bond, is facilitated by activating agents. Common activators include combinations like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-diisopropylcarbodiimide), and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mdpi.com The success of each coupling and deprotection step is often monitored using qualitative tests like the Kaiser test. mdpi.comnih.gov This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled.

Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (like tBu) are removed simultaneously. nih.gov This is typically achieved using a strong acidic cocktail, a common example being a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and ethanedithiol (EDT). mdpi.comnih.gov The crude peptide is then precipitated, purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed through techniques like mass spectrometry and amino acid analysis. mdpi.comresearchgate.net

In Vitro Assays for Biological Activity

Antimicrobial Assays (e.g., Broth Microdilution, Disk Diffusion for MIC/MBC)

To evaluate the antimicrobial efficacy of this compound, researchers primarily use in vitro susceptibility tests. The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC). jcpres.comnih.govmedscape.com This assay involves preparing a series of twofold dilutions of the peptide in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within a 96-well microtiter plate. jcpres.comprotocols.io Each well is then inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli). jcpres.comjcpres.com After an incubation period, typically 18-24 hours, the MIC is identified as the lowest concentration of the peptide that visibly inhibits the growth of the bacteria. medscape.com

The disk diffusion method offers a simpler, qualitative assessment of antimicrobial activity. medscape.com In this assay, a paper disk impregnated with a specific concentration of this compound is placed on an agar (B569324) plate that has been uniformly swabbed with a bacterial culture. As the peptide diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the inhibition zone, will form around the disk. medscape.comnih.gov The diameter of this zone provides a measure of the peptide's effectiveness.

Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) can be ascertained. medscape.com This is achieved by taking samples from the wells of the MIC assay that showed no visible growth and plating them onto an antibiotic-free agar medium. medscape.comresearchgate.net After further incubation, the MBC is defined as the lowest peptide concentration that results in the death of 99.9% of the initial bacterial inoculum. researchgate.net

Table 1: Common Antimicrobial Susceptibility Testing Methods for Temporin Peptides

AssayPrincipleResult MeasuredReference
Broth MicrodilutionTwo-fold serial dilutions of the peptide are incubated with a standardized bacterial suspension in a liquid medium.Minimum Inhibitory Concentration (MIC) - the lowest concentration that inhibits visible growth. jcpres.commedscape.commdpi.com
Disk DiffusionA peptide-impregnated disk is placed on an agar plate inoculated with bacteria; the peptide diffuses into the agar.Zone of inhibition (diameter in mm) around the disk. medscape.comnih.gov
Minimum Bactericidal Concentration (MBC)Aliquots from non-turbid wells of the MIC test are subcultured onto peptide-free agar.The lowest concentration that kills a predefined percentage (e.g., 99.9%) of the initial inoculum. medscape.comresearchgate.net

Cell-Based Assays for Antiproliferative Activity (e.g., MTT assay, NRU test)

The antiproliferative or cytotoxic effects of this compound against cancer cells are frequently evaluated using cell-based assays that measure cell viability and metabolic activity. mdpi.comnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. ebi.biodergipark.org.tr This test is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. ebi.biodergipark.org.tr Cancer cells are seeded in 96-well plates and treated with various concentrations of the peptide. nih.govphytopharmajournal.com After a set incubation period, the MTT reagent is added. The resulting formazan crystals are then dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), and the absorbance of the solution is measured with a spectrophotometer. dergipark.org.trphytopharmajournal.com A decrease in color intensity compared to untreated control cells indicates a reduction in cell viability and thus, a cytotoxic effect. ebi.bio The concentration at which the peptide inhibits 50% of cell growth is known as the IC50 value. mdpi.comnih.gov

Another method used is the Neutral Red Uptake (NRU) test. medtechbcn.comresearchgate.net This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. researchgate.net Viable cells can incorporate and bind the dye within their lysosomes. After exposure to the test compound, the cells are washed, and the incorporated dye is extracted. The amount of dye retained is quantified spectrophotometrically, which correlates directly with the number of viable cells. nih.gov Like the MTT assay, the NRU test can be used to determine the IC50 value of the peptide, providing a measure of its antiproliferative potency. nih.gov

Table 2: Cell-Based Assays for Evaluating Antiproliferative Activity

AssayCellular Target/Process MeasuredPrincipleReference
MTT AssayMitochondrial dehydrogenase activityReduction of yellow MTT to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells. ebi.biodergipark.org.tr
Neutral Red Uptake (NRU) TestLysosomal integrity and functionUptake of neutral red dye by lysosomes in viable cells. The amount of extracted dye correlates with cell viability. medtechbcn.comresearchgate.netnih.gov

Biophysical Techniques for Structural and Membrane Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of peptides like this compound at an atomic level, particularly in membrane-mimicking environments. nih.govplos.org By analyzing the interactions of atomic nuclei within a magnetic field, NMR can provide detailed information about the peptide's conformation. ntu.edu.sg

For structural studies of temporins, researchers often use two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy). nih.govnih.gov These experiments help to assign the resonances of all the protons in the peptide and to identify protons that are close to each other in space. This proximity information is then used to calculate a set of structural constraints, which are fed into computer algorithms to generate a 3D model of the peptide's structure. nih.govplos.org

To study how this compound interacts with bacterial membranes, the peptide is often analyzed in the presence of detergent micelles, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC), or lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria. nih.govnih.gov Saturation Transfer Difference (STD) NMR is another valuable technique that can identify the specific parts of the peptide that are in close contact with the membrane model, providing insights into its binding orientation. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique to investigate the secondary structure of peptides like this compound and how it changes upon interaction with different environments. nih.govnih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov

The resulting CD spectrum provides a characteristic signature for different types of secondary structures. For instance, an α-helical conformation, common for many temporins when interacting with membranes, typically shows strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. mdpi.com In contrast, a random coil or unordered structure, often observed in aqueous solutions, produces a spectrum with a strong negative band near 200 nm. mdpi.com

By recording the CD spectra of this compound in an aqueous buffer and then in the presence of membrane-mimicking environments (like TFE/water mixtures, SDS micelles, or lipid vesicles), researchers can observe conformational changes. nih.govmdpi.com A transition from a random coil to an α-helical structure upon addition of a membrane mimetic is a strong indicator that the peptide folds into a helix as it binds to and inserts into the lipid bilayer. nih.gov

Microscopy Techniques (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)) for Membrane Damage Visualization

Microscopy techniques are crucial for directly visualizing the morphological changes induced by antimicrobial peptides on the surface of target cells, providing visual proof of membrane disruption.

Scanning Electron Microscopy (SEM): SEM is used to observe changes in the three-dimensional surface topography of bacterial cells after exposure to temporins. In studies on other temporins, such as Temporin-1CEa and Temporin-FL, SEM imaging revealed significant alterations to the bacterial membrane. nih.govfrontiersin.org Untreated control bacteria typically exhibit a smooth and intact surface. In contrast, bacteria treated with temporins show surface roughening, corrugation, the formation of blebs, and in some cases, complete cell lysis where the cellular contents have leaked out. nih.govplos.org

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of the internal structures of a cell, allowing researchers to see changes beyond the outer membrane. For other temporins, TEM analysis has confirmed membrane breakage and the subsequent leakage of cytoplasmic components. nih.gov These images can show distinct disruptions in the cell envelope and a visible loss of intracellular density, confirming that the peptide's action leads to cell death via membrane permeabilization. plos.org

Atomic Force Microscopy (AFM): AFM offers nanoscale resolution imaging of membrane surfaces without the need for the harsh fixing or coating procedures required by electron microscopy. This technique can be performed on live or fixed cells. Studies on temporins like Temporin-SHa have utilized AFM to visualize membrane damage in detail, showing how the peptides severely damage the bacterial surface. nih.gov AFM can reveal the formation of pores, toroidal structures, or the "carpet-like" mechanism where peptides accumulate on and eventually dissolve the membrane. nih.govacs.org

Microscopy TechniqueInformation ProvidedRepresentative Findings for Temporin Family Peptides
Scanning Electron Microscopy (SEM) 3D surface morphologyRoughening, blebbing, and lysis of bacterial membranes. nih.govplos.org
Transmission Electron Microscopy (TEM) 2D internal ultrastructureMembrane breakage and leakage of intracellular contents. nih.gov
Atomic Force Microscopy (AFM) High-resolution surface topographyVisualization of pore formation and detergent-like membrane disruption. nih.govacs.org

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Affinity

Understanding the binding affinity between a peptide and a membrane is fundamental to characterizing its mechanism of action. ITC and SPR are powerful, label-free techniques used to quantify these interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between a peptide and a lipid vesicle (liposome), which serves as a model for a cell membrane. csic.es By titrating the peptide into a solution containing liposomes, ITC can determine the binding affinity (dissociation constant, KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. csic.esrsc.org This provides a complete thermodynamic profile of the binding event. For example, ITC studies on lipidated derivatives of Temporin-1CEb have been used to quantify their binding to different model membranes, revealing how modifications to the peptide structure affect its affinity. mdpi.com Similarly, the interaction of Temporin B with bacterial lipopolysaccharide (LPS) has also been characterized using ITC. nih.gov

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the real-time binding of an analyte (the peptide) to a ligand (the model membrane) immobilized on a sensor chip. csic.esembopress.org As the peptide flows over and binds to the lipid bilayer on the chip, the change in mass at the surface is detected as a change in the refractive index, measured in resonance units (RU). ahajournals.org SPR provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka). ahajournals.org This technique has been instrumental in studying various temporins. For instance, SPR analysis of the Temporin-SHa analog, [K3]SHa, revealed a very high binding affinity for anionic model membranes (KD = 3 x 10-8 M), confirming its strong and selective interaction with targets mimicking bacterial membranes. nih.gov

TechniqueKey Parameters MeasuredExample Application for Temporin Peptides
Isothermal Titration Calorimetry (ITC) Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Characterizing the binding of Temporin B to LPS and Temporin-1CEb derivatives to model membranes. nih.govmdpi.com
Surface Plasmon Resonance (SPR) Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD)Determining the high, selective binding affinity of Temporin-SHa analogues to anionic lipid bilayers. nih.gov

Fluorescence Spectroscopy and Leakage Assays for Membrane Permeabilization

Fluorescence-based assays are widely used to confirm that peptide binding leads to the disruption of the membrane's permeability barrier.

Fluorescence Spectroscopy: This technique often utilizes the intrinsic fluorescence of tryptophan residues within a peptide's sequence. When a tryptophan-containing peptide like Temporin L moves from an aqueous environment to the hydrophobic interior of a lipid bilayer, a "blue shift" (a shift to a shorter wavelength) in its maximum fluorescence emission is observed. scholaris.ca This shift confirms the peptide's insertion into the membrane. mdpi.com

Leakage Assays: These assays directly measure the peptide's ability to permeabilize a membrane. This is typically done using lipid vesicles loaded with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, at a concentration high enough to cause self-quenching. scholaris.cafrontiersin.org If the peptide forms pores or otherwise disrupts the vesicle membrane, the dye leaks out into the surrounding buffer, becomes diluted, and its fluorescence dramatically increases. frontiersin.orgacs.org The rate and extent of this fluorescence increase provide quantitative data on the peptide's permeabilizing activity. Such assays on Temporin L showed that it causes size-dependent leakage from vesicles, suggesting the formation of pore-like openings rather than complete membrane dissolution. researchgate.netresearchgate.net Another common assay uses the dye SYTOX Green, which cannot enter cells with intact membranes but becomes highly fluorescent upon binding to nucleic acids inside cells whose membranes have been compromised. frontiersin.orgfrontiersin.orgmdpi.com

Assay TypePrincipleInformation Gained
Tryptophan Fluorescence Measures the change in the fluorescence emission spectrum of tryptophan upon moving from a polar (water) to a nonpolar (membrane) environment.Confirms the insertion of the peptide into the lipid bilayer. mdpi.com
Calcein/Carboxyfluorescein Leakage Measures the de-quenching of an encapsulated dye as it leaks from compromised lipid vesicles.Quantifies the extent and kinetics of membrane permeabilization. frontiersin.orgresearchgate.net
SYTOX Green Uptake Measures fluorescence from a dye that can only enter cells with damaged membranes and bind to DNA.Confirms membrane integrity has been breached in whole bacterial cells. frontiersin.orgmdpi.com

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, provide an atomic-level view of peptide-membrane interactions that is often unattainable through experimental methods alone. mdpi.com These simulations model the physical movements of atoms and molecules over time, allowing researchers to visualize how a peptide approaches, binds to, and disrupts a lipid bilayer.

MD simulations can be either all-atom, providing fine detail, or coarse-grained, allowing for the observation of larger-scale phenomena over longer timescales. mdpi.com For the temporin family, MD simulations have been crucial for understanding their mechanism. For example, simulations of Temporin B and Temporin L demonstrated that these short peptides penetrate shallowly into the membrane. mdpi.com At higher concentrations, they aggregate on the membrane surface and can pull lipids out of the bilayer to form tubule-like structures, a distinctive mechanism of membrane disruption. nih.govmdpi.com Computational studies can also predict the secondary structure of peptides like this compound in different environments, their orientation within the membrane, and the specific amino acid residues that are critical for lipid interaction. mdpi.commdpi.com

Future Research Directions and Translational Perspectives for Temporin 1pra

Elucidating Underexplored Mechanisms of Action

The primary mechanism of action for most temporins involves perturbation of the microbial cytoplasmic membrane, though often in a manner distinct from other α-helical AMPs. conicet.gov.ar However, the precise mode of action for the temporin family is still not fully understood, and for Temporin 1PRa, it remains almost entirely unexplored. conicet.gov.ar Future research should prioritize a deep dive into its molecular interactions.

Key research questions include:

Membrane Interaction Dynamics: While temporins are known to adopt an α-helical structure in membrane-like environments, the specific way this compound interacts with lipid bilayers is unknown. conicet.gov.arplos.org Studies using techniques like nuclear magnetic resonance (NMR) and circular dichroism in the presence of model membranes mimicking bacterial and eukaryotic cells are needed to define its structure and orientation upon binding.

Beyond Lysis: Research into other temporins has revealed activities beyond simple membrane disruption, including immunomodulatory effects and the ability to interfere with intracellular processes. conicet.gov.armdpi.com It is crucial to investigate whether this compound can modulate host immune responses or interact with intracellular targets, which could explain its biological role despite low direct antimicrobial potency.

Synergistic Mechanisms: A critical area of investigation is how this compound functions within the complex peptide cocktail found in frog skin. plos.org It may act synergistically with other peptides to permeabilize membranes or facilitate the entry of other AMPs into the cell, a phenomenon observed with Temporin B and Temporin A against Gram-negative bacteria. plos.org

Design and Development of Next-Generation this compound Analogues with Enhanced Efficacy and Specificity

The native sequence of this compound makes it an intriguing scaffold for peptide engineering. Its low hemolytic activity suggests a favorable starting point for creating analogues with improved therapeutic properties. nih.gov The goal is to enhance antimicrobial efficacy and broaden its spectrum while maintaining or improving its specificity for microbial over mammalian cells. nih.govfrontiersin.org Drawing from extensive research on other temporin analogues, several strategies can be applied. nih.govconicet.gov.arnih.gov

Table 1: Strategies for Designing this compound Analogues

Design Strategy Rationale Example Modification on this compound (ILPILGNLLNGLL-NH₂) Desired Outcome Reference
Increase Cationicity Enhance initial electrostatic attraction to negatively charged microbial membranes. Substitute neutral residues (e.g., Gly, Asn) with basic residues like Lysine (B10760008) (K) or Arginine (R). Increased antimicrobial potency, particularly against Gram-negative bacteria. nih.govplos.org
Modulate Hydrophobicity Optimize insertion into and disruption of the lipid bilayer. A balance is crucial to avoid excessive toxicity. Substitute residues with more or less hydrophobic amino acids (e.g., replace Gly with Ala, or Leu with Trp). Enhanced lytic activity; balancing is key to maintaining cell selectivity. nih.govnih.gov
Incorporate D-Amino Acids Increase stability against proteolytic degradation by host or bacterial proteases. Replace an L-amino acid with its D-enantiomer (e.g., L-Lys to D-Lys). Improved peptide half-life and bioavailability in biological systems. nih.gov

| Introduce Non-Proteinogenic Amino Acids | Induce stable helical structures and enhance antimicrobial potency. | Substitute a residue with Aminoisobutyric acid (Aib). | Increased and more stable helicity, leading to greater antimicrobial activity. | researchgate.netconicet.gov.ar |

By systematically applying these modifications to the this compound sequence, it is possible to develop next-generation peptides with tailored activity profiles, potentially transforming it from a low-activity peptide into a potent therapeutic lead. researchgate.netfrontiersin.org

Exploration of Novel Delivery Systems and Formulations (e.g., Nanotechnology Applications)

Table 2: Potential Nanotechnology-Based Delivery Systems for this compound

Delivery System Description Potential Advantages for this compound Reference
Polymeric Carriers Biodegradable polymers (e.g., PCL) formulated into matrices or nanoparticles. Provides controlled, sustained release, reduces the initial "burst release" effect, and protects the peptide from degradation. conicet.gov.arexlibrisgroup.commdpi.com
Liposomes Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic molecules. Can improve peptide stability, reduce systemic toxicity, and can be functionalized for targeted delivery. mdpi.com
Metallic Nanoparticles Gold (AuNPs) or Silver (AgNPs) nanoparticles to which peptides can be conjugated. Can protect peptides from proteolysis, enhance local concentration at the target site, and may offer synergistic antimicrobial effects. mdpi.comnih.govdoaj.org
Silica Nanoparticles Porous silica-based nanomaterials with a large surface area for drug adsorption. Offer high loading capacity, stability, and are favorable for water adsorption, which can stabilize the peptide. nih.govnih.govmeddocsonline.org

| Nanogels | Cross-linked polymer colloids that can incorporate large amounts of drugs and respond to stimuli like pH or temperature. | High drug loading capacity, good biocompatibility, and potential for stimuli-responsive "smart" release at infection sites. | nih.govmdpi.com |

Role of this compound in Amphibian Ecology and Defense

The skin of an amphibian is a critical interface with its environment, constantly exposed to a myriad of potential pathogens. frontiersin.orgnih.gov The secretion of a diverse array of skin peptides is a cornerstone of the amphibian's innate immune system, forming a chemical shield against microbial invasion. imrpress.comresearchgate.netnih.gov Each species produces a unique and complex repertoire of peptides, and this biochemical diversity is thought to be an evolutionary strategy to ensure protection against a wide range of threats. imrpress.comfrontiersin.org

Within this context, the role of this compound in the defense of Rana pirica is likely nuanced. Its low individual activity does not mean it is not important. It may function as part of a synergistic "peptide cocktail," where the combined action of multiple peptides is far greater than the sum of their individual effects. frontiersin.org For example, this compound could play a role in:

Altering membrane potential to facilitate the action of other, more lytic peptides.

Acting as a chemoattractant for other immune cells.

Targeting a very specific niche of microbes not covered by other peptides in the secretion.

Understanding the ecological role of this compound requires studying the complete peptide profile of Rana pirica and testing the activity of the full, reconstituted mixture. This ecological perspective is crucial, as it informs why this peptide has been conserved through evolution and provides clues for its potential translational applications.

Q & A

Q. What experimental approaches are recommended to characterize the structural and functional properties of Temporin 1Pra?

To investigate this compound’s structure-function relationship, use circular dichroism (CD) spectroscopy to analyze secondary structural changes in varying lipid environments (e.g., membrane-mimetic micelles or liposomes). Pair this with nuclear magnetic resonance (NMR) to resolve tertiary interactions . Functional assays, such as time-kill curves against Gram-positive bacteria (e.g., Staphylococcus aureus), should be conducted under controlled pH and ionic strength to mimic physiological conditions. Include negative controls (e.g., scrambled peptide sequences) to validate specificity .

Q. How can researchers optimize in vitro assays to assess this compound’s antimicrobial efficacy while minimizing cytotoxicity?

Standardize assays using ISO 20776-1 guidelines for broth microdilution to determine minimum inhibitory concentrations (MICs). For cytotoxicity, employ mammalian cell lines (e.g., HEK-293) and measure lactate dehydrogenase (LDH) release post-exposure. Use fractional inhibitory concentration (FIC) indices to evaluate selectivity ratios (antimicrobial vs. cytotoxic effects). Ensure replicates (n ≥ 3) and statistical power analysis to account for biological variability .

Q. What are the critical factors to consider when designing animal models to study this compound’s in vivo therapeutic potential?

Select models with immune systems analogous to humans (e.g., murine sepsis models for systemic infections). Control for variables like age, sex, and microbiome composition. Administer this compound via routes relevant to clinical translation (e.g., intravenous or topical). Include sham-treated cohorts and blinded outcome assessments to reduce bias. Predefine ethical endpoints (e.g., humane euthanasia criteria) in compliance with institutional guidelines .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across different bacterial strains?

Perform comparative proteomic or transcriptomic analyses on susceptible vs. resistant strains (e.g., via LC-MS/MS or RNA-seq) to identify strain-specific targets. Validate hypotheses using genetic knockouts (e.g., CRISPR-Cas9) in model organisms. If membrane disruption is hypothesized, use fluorescent dye leakage assays with liposomes mimicking strain-specific lipid compositions .

Q. What strategies can resolve discrepancies between in silico predictions and experimental data for this compound’s peptide-membrane interactions?

Refine molecular dynamics (MD) simulations by incorporating experimental parameters (e.g., bilayer curvature, ionic strength). Cross-validate with experimental techniques like surface plasmon resonance (SPR) to measure binding kinetics or atomic force microscopy (AFM) to visualize membrane disruption. Adjust force fields in simulations to match empirical data from CD or NMR .

Q. How can researchers improve the reproducibility of this compound’s activity in heterogeneous biofilm models?

Develop standardized biofilm protocols using CDC bioreactors or microfluidic systems to mimic in vivo conditions. Quantify biofilm biomass via crystal violet staining and viability via ATP bioluminescence. Include polymicrobial communities (e.g., S. aureus and Pseudomonas aeruginosa) to assess interspecies interactions. Use confocal microscopy with LIVE/DEAD stains to spatially resolve activity .

Q. What methodological frameworks are effective for analyzing this compound’s immunomodulatory effects in chronic infection models?

Employ multi-omics integration (e.g., cytokine profiling via Luminex arrays and single-cell RNA-seq of immune cells). Use knockout mice (e.g., TLR4⁻/⁻) to isolate signaling pathways. For temporal resolution, collect longitudinal samples and apply mixed-effects models to account for intra-subject variability. Pre-register analysis plans to mitigate data dredging .

Methodological Notes

  • Data Validation : Always cross-verify computational predictions (e.g., docking studies) with wet-lab experiments to avoid overinterpretation .
  • Reproducibility : Archive raw data, code, and protocols in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : For in vivo work, follow ARRIVE 2.0 guidelines for reporting animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.